

Inpyrfluxam: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor

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Compound of Interest

Compound Name: *Inpyrfluxam*

Cat. No.: *B6594776*

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Abstract

Inpyrfluxam is a novel, broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). This document provides a comprehensive technical overview of **Inpyrfluxam**, including its chemical properties, mechanism of action, fungicidal activity, and key data from toxicological and environmental fate studies. Detailed experimental methodologies are provided for foundational assays, and its inhibitory pathway is visually represented. All quantitative data is summarized for clarity and comparative analysis.

Chemical Properties

Inpyrfluxam is a pyrazole-carboxamide fungicide. Its fundamental chemical and physical properties are summarized below.

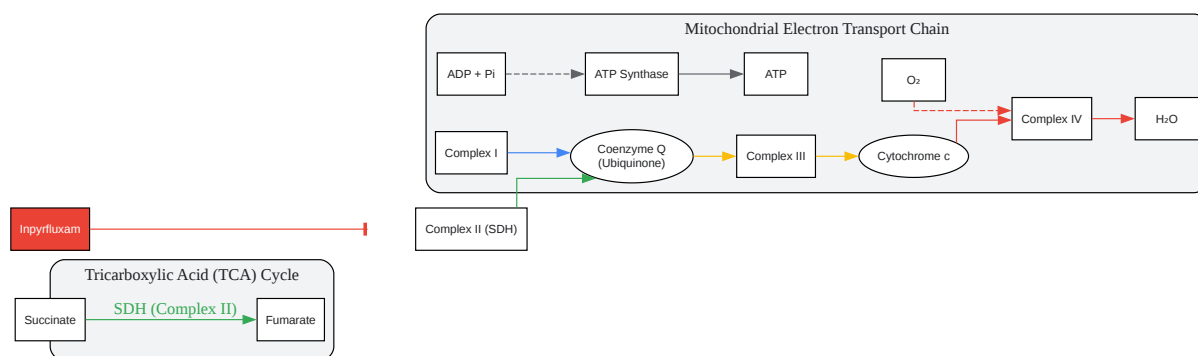
Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₂₁ F ₂ N ₃ O	[1][2][3][4]
Molecular Weight	333.4 g/mol	[1][2][3]
CAS Number	1352994-67-2	[2][3]
Appearance	White powder	
Solubility	Low in water; soluble in polar organic solvents	
Stereochemistry	The R-enantiomer is the active fungicide	[5]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Inpyrfluxam's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[6][7] This inhibition disrupts the production of adenosine triphosphate (ATP), the cell's primary energy currency, leading to the cessation of fungal growth and reproduction.[7]

Specifically, **Inpyrfluxam** targets the ubiquinone-binding (Qp) site of the SDH complex. By occupying this site, it blocks the transfer of electrons from succinate to ubiquinone, which is a critical step in both the tricarboxylic acid (TCA) cycle and cellular respiration.[8] This disruption leads to an accumulation of succinic acid and a decrease in downstream metabolites such as malic acid and fumaric acid.[1]

Signaling Pathway Diagram



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Caption: Mechanism of **Inpyrfluxam** as a succinate dehydrogenase inhibitor in the mitochondrial electron transport chain.

Fungicidal Activity

Inpyrfluxam demonstrates broad-spectrum fungicidal activity against a variety of plant pathogens. It exhibits both preventative and curative properties.[7]

Pathogen	Disease	Efficacy Data	Reference
Phakopsora pachyrhizi	Asian Soybean Rust	IC ₅₀ (SCR assay): 0.000057 mg/L	[1]
Rhizoctonia solani	Various (e.g., Black Scurf)	Effective control noted	[3]
Venturia inaequalis	Apple Scab	100% control at 100 ppm	[1]
Various Basidiomycota	-	Potent antifungal activity	[1]
Various Ascomycota	-	Potent antifungal activity	[1]

Experimental Protocols

Mitochondrial Electron Transport Chain Inhibitory Assay

This protocol outlines the methodology used to determine the inhibitory effect of **Inpyrfluxam** on the mitochondrial electron transport chain, specifically targeting Complex I (NADH dehydrogenase) and Complex II (succinate-cytochrome c reductase).

Objective: To quantify the inhibitory activity (IC₅₀) of **Inpyrfluxam** on key complexes of the mitochondrial electron transport chain.

Methodology:

- Preparation of Sub-mitochondrial Fraction:
 - Germinated spores of the target fungus (e.g., *P. pachyrhizi*) are harvested.
 - The spores are homogenized in a suitable buffer (e.g., 1/2 MS buffer) to extract the crude sub-mitochondrial fraction.[1]
- Succinate-Cytochrome c Reductase (SCR) Assay (Complex II & III activity):

- The assay mixture contains the sub-mitochondrial fraction, succinate (as the electron donor), and cytochrome c (as the electron acceptor).
- The reaction is initiated, and the reduction of cytochrome c is measured spectrophotometrically over time.
- The assay is performed with varying concentrations of **Inpyrfluxam** to determine the concentration required for 50% inhibition (IC_{50}).[\[1\]](#)
- NADH Dehydrogenase Assay (Complex I activity):
 - The assay mixture contains the sub-mitochondrial fraction and NADH as the electron donor.
 - The oxidation of NADH is monitored spectrophotometrically.
 - The assay is run with varying concentrations of **Inpyrfluxam** to assess its effect on Complex I.[\[1\]](#)

Metabolome Analysis via Capillary Electrophoresis-Mass Spectrometry (CEMS)

This protocol describes the analysis of metabolic changes in fungal cells upon treatment with **Inpyrfluxam**.

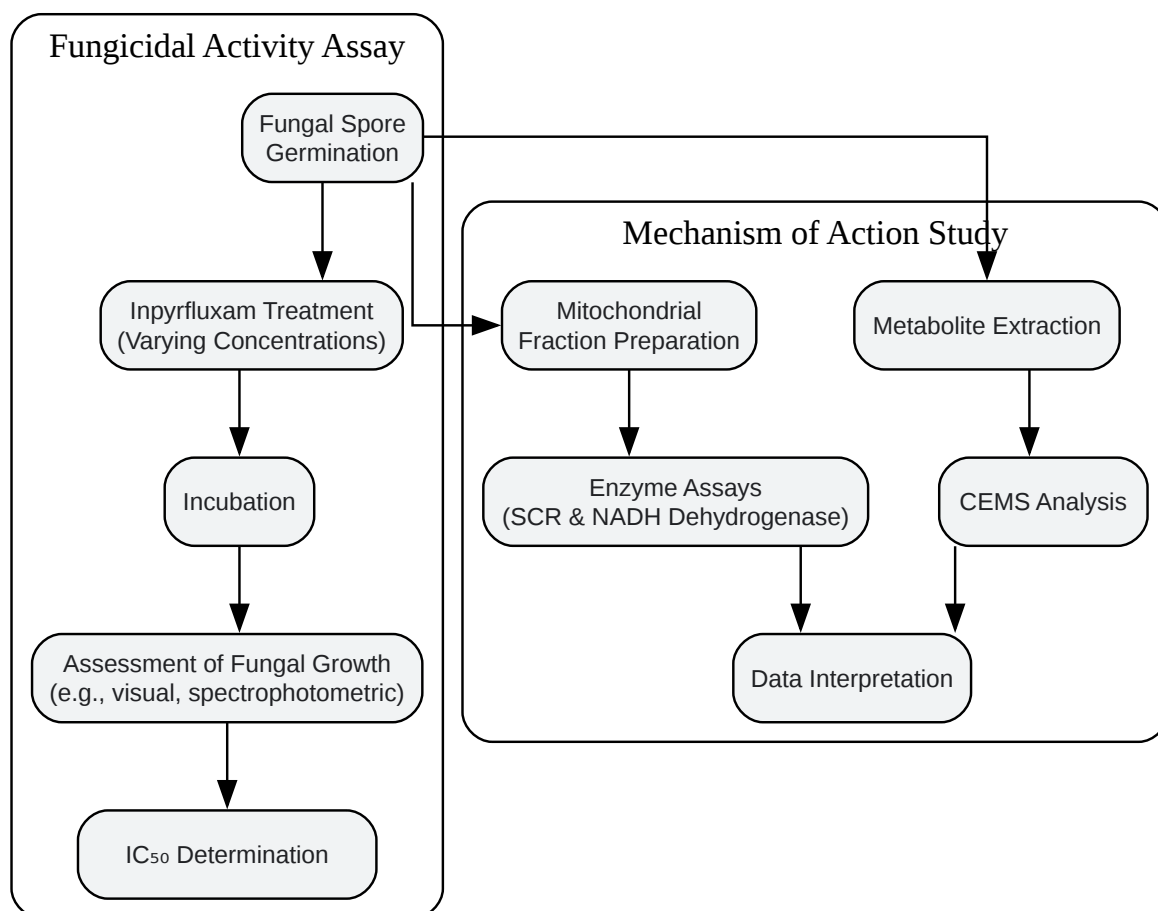
Objective: To identify and quantify changes in key metabolites resulting from the inhibition of succinate dehydrogenase.

Methodology:

- Sample Preparation:
 - Germinated spores of the target fungus are treated with **Inpyrfluxam**.
 - After a defined incubation period (e.g., one hour), hydrophilic metabolites are extracted from the spores.[\[1\]](#)
- CEMS Analysis:

- The extracted metabolites are analyzed using a capillary electrophoresis system coupled with a mass spectrometer.
 - Separation is achieved using a fused silica capillary with appropriate electrolytes for cation and anion analyses.
 - The mass spectrometer acquires exact mass data over a specified range (e.g., 50–1000 m/z).[1]
- Data Analysis:
 - Metabolite levels in treated and untreated samples are compared to identify significant changes. Statistical analysis is employed to pinpoint key affected metabolites.[1]

Experimental Workflow Diagram



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Caption: Generalized workflow for assessing the fungicidal activity and mechanism of action of **Inpyrfluxam**.

Toxicological Profile

Inpyrfluxam has undergone a battery of toxicological studies to assess its safety profile.

Study Type	Result	Reference(s)
Acute Oral Toxicity (Rat)	Moderate toxicity (LD ₅₀ between 50-300 mg/kg)	[8]
Acute Dermal Toxicity	Low toxicity	
Acute Inhalation Toxicity	Low toxicity	
Skin Irritation	Not an irritant	
Eye Irritation	Slight irritant	
Skin Sensitization	Not a sensitizer	
Genotoxicity	Not genotoxic in a battery of in vitro and in vivo assays	
Carcinogenicity (Rat & Mouse)	No evidence of carcinogenicity	[1]
Developmental Toxicity	No teratogenicity observed in rats and rabbits	[1]
Reproductive Toxicity	Assessed in a two-generation study in rats	[1]

Environmental Fate

The environmental behavior of **Inpyrfluxam** has been characterized through various studies.

Environmental Compartment	Finding	Reference(s)
Soil	Moderately persistent to persistent (Aerobic half-life: 121-1,720 days). Moderately mobile.	[3]
Aquatic Environment	Stable to hydrolysis. Photodegradation is a relevant degradation pathway in illuminated water-sediment systems.	[3][4]
Volatility	Low volatility	
Aquatic Toxicity	Very highly toxic to freshwater fish and moderately toxic to freshwater invertebrates on an acute basis.	[3]
Avian Toxicity	Practically non-toxic to mallard and quail, but highly toxic to passerine birds.	[3]
Honey Bee Toxicity	Practically non-toxic on an acute contact and oral basis.	[3]

Conclusion

Inpyrfluxam is a potent SDHI fungicide with a well-defined mechanism of action. It provides effective control against a broad spectrum of fungal pathogens. The available data on its toxicological and environmental profile supports its use in agriculture, with appropriate risk mitigation measures to protect non-target organisms, particularly aquatic life. The detailed experimental protocols provided herein offer a foundation for further research and development in the field of mitochondrial respiration inhibitors.

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